molecular formula C12H12F3NO3 B5619452 4-(hydroxymethyl)-3-[2-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one

4-(hydroxymethyl)-3-[2-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one

Cat. No. B5619452
M. Wt: 275.22 g/mol
InChI Key: MIBFLVKKAXVRGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(hydroxymethyl)-3-[2-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one derivatives can be achieved through various methods. One approach involves the intramolecular cyclization of glycidyl carbamate derivatives catalyzed by bicyclic guanidine under mild conditions, which is also applicable to multifunctional compounds, providing bi- and tri-functional alcohols with oxazolidinone moieties (Yoshida & Endo, 2021). Another method describes the synthesis of 4-hydroxymethyl 2-oxazolidinones from 3-benzyloxazolidin-2-one, highlighting the base-induced dimerization process to obtain the title compound, which features hydrogen-bonded dimers involving the hydroxyl OH and amide carbonyl (Aitken, Logan, & Slawin, 2022).

Molecular Structure Analysis

The molecular structure of related oxazolidinone compounds has been determined through various methods, including single-crystal X-ray analysis, which revealed specific motifs and stacking columns, providing insights into the molecular organization and potential applications in organic light-emitting devices and nonlinear optical materials (Kumari, Varghese, & George, 2016).

Chemical Reactions and Properties

Oxazolidinone derivatives participate in various chemical reactions, including cycloaddition reactions and transformations into different functional groups. For example, a novel [3 + 2] cycloaddition reaction between in situ formed azaoxyallyl cations and aldehydes has been developed, allowing the rapid formation of oxazolidin-4-ones (Zhang, Yang, Yao, & Lin, 2016).

Physical Properties Analysis

The physical properties of oxazolidinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Detailed studies on photophysical properties, including absorption and fluorescence in various solvents, have been conducted to explore their potential applications (Kumari, Varghese, & George, 2016).

properties

IUPAC Name

4-(hydroxymethyl)-3-[[2-(trifluoromethyl)phenyl]methyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3/c13-12(14,15)10-4-2-1-3-8(10)5-16-9(6-17)7-19-11(16)18/h1-4,9,17H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBFLVKKAXVRGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)CC2=CC=CC=C2C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxymethyl)-3-[2-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one

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